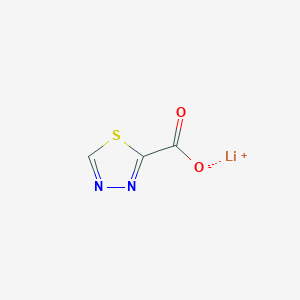

Lithium 1,3,4-thiadiazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Lithium 1,3,4-thiadiazole-2-carboxylate” is a chemical compound that is commonly used in various fields, such as organic chemistry, pharmaceuticals, and material science . It is a salt of lithium with the organic compound 5-methyl-1,3,4-thiadiazole-2-carboxylic acid .

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . This synthesis was characterized with UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .Molecular Structure Analysis

The molecular structure of “this compound” was investigated using DFT calculations (b3lyp/6-311++G (d,p)) . The Inchi Code for this compound is 1S/C4HF3N2O2S.Li/c5-4 (6,7)3-9-8-1 (12-3)2 (10)11;/h (H,10,11);/q;+1/p-1 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 204.06 . It is stored at a temperature of 4 degrees Celsius . It comes in the form of a powder .Applications De Recherche Scientifique

Neuroprotective and Neurotrophic Effects

Lithium has been shown to increase levels of the neuroprotective protein bcl-2 in the brain, suggesting neurotrophic or neuroprotective effects in humans. A study by Moore et al. (2000) found that lithium administration at therapeutic doses increased brain N-acetyl-aspartate concentration, a marker of neuronal viability and function, across various brain regions, including the frontal, temporal, parietal, and occipital lobes (Moore et al., 2000).

Effects on Cognitive Impairment and Alzheimer's Disease

Forlenza et al. (2019) conducted a study on older adults with amnestic mild cognitive impairment (MCI), a condition associated with a high risk for Alzheimer's disease. They found that long-term lithium treatment attenuated cognitive and functional decline in these patients and modified Alzheimer's disease-related cerebrospinal fluid biomarkers, reinforcing the disease-modifying properties of lithium in the MCI–Alzheimer's disease continuum (Forlenza et al., 2019).

Influence on Brain Structure

Further research indicates lithium's potential to influence brain structure positively. A study by Moore et al. (2000) found that chronic lithium use in patients with bipolar mood disorder was associated with increased grey matter volume after four weeks of treatment, suggesting neurotrophic effects (Moore et al., 2000).

Endothelial Barrier Stabilization and Vasorelaxation

Bosche et al. (2016) explored the impact of lithium on endothelial function, finding that low-dose therapeutic lithium concentrations significantly augmented cholinergic endothelium-dependent vasorelaxation capacities and stabilized endothelial barrier functioning. This suggests a direct stabilizing effect of lithium on human endothelium, which has implications for cardiovascular and cerebrovascular disease management (Bosche et al., 2016).

Longevity and Anti-aging

Zarse et al. (2011) provided evidence that low-dose lithium exposure decreases mortality in humans and extends the lifespan of C. elegans, indicating lithium's anti-aging capabilities across species. This study highlights the potential of environmental lithium exposure from sources like drinking water and food in promoting longevity (Zarse et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

Lithium 1,3,4-thiadiazole-2-carboxylate, also known as lithium(1+) ion 1,3,4-thiadiazole-2-carboxylate, is a derivative of the 1,3,4-thiadiazole class of compounds 1,3,4-thiadiazole derivatives are known to interact with various biological targets, including proteins and dna , due to their mesoionic nature .

Mode of Action

1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells . The sulfur atom of the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .

Biochemical Pathways

1,3,4-thiadiazole derivatives are known to have a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities . This suggests that they may affect multiple biochemical pathways.

Pharmacokinetics

The sulfur atom of the thiadiazole ring is known to impart improved liposolubility , which could potentially enhance the compound’s bioavailability.

Result of Action

1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication , which could lead to the inhibition of the replication of both bacterial and cancer cells .

Action Environment

1,3,4-thiadiazole derivatives are known to be thermally and photochemically stable , suggesting that they may retain their efficacy and stability under various environmental conditions.

Analyse Biochimique

Biochemical Properties

The biochemical properties of Lithium 1,3,4-thiadiazole-2-carboxylate are largely due to the presence of the 1,3,4-thiadiazole moiety. This moiety is known to interact with various enzymes, proteins, and other biomolecules . The sulfur atom in the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .

Cellular Effects

This compound has been found to exhibit cytotoxic effects on multiple human cancer cell lines, including the hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) cell lines . It influences cell function by disrupting processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves bonding and hydrophobic interactions with key amino acid residues . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Metabolic Pathways

Given its structural similarity to other 1,3,4-thiadiazoles, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

lithium;1,3,4-thiadiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S.Li/c6-3(7)2-5-4-1-8-2;/h1H,(H,6,7);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKPFCPFWZSSPW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=NN=C(S1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HLiN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide](/img/structure/B2892649.png)

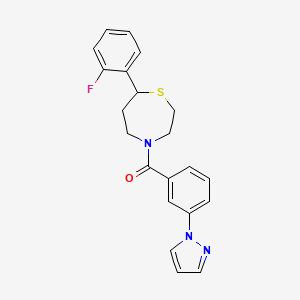

![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)

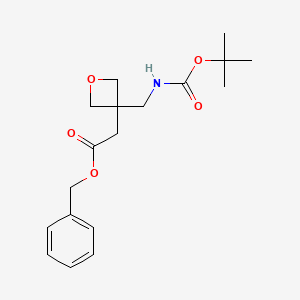

![Tert-butyl N-methyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2892659.png)

![2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B2892663.png)

![2-(2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2892665.png)

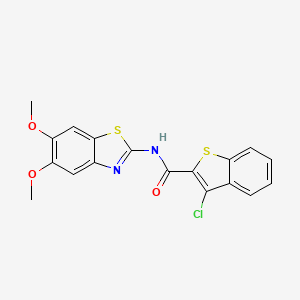

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2892669.png)